molecular formula C11H14Cl2N2 B587060 Epibatidine Dihydrochloride CAS No. 152885-09-1

Epibatidine Dihydrochloride

Cat. No.: B587060
CAS No.: 152885-09-1
M. Wt: 245.14 g/mol
InChI Key: BLGAWVGDKRRESC-HHDYSPPTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epibatidine Dihydrochloride involves multiple steps, starting from readily available precursors. One common method involves the chemoenzymatic synthesis, which includes the enzymatic cis-dihydroxylation of bromobenzene using the microorganism Pseudomonas putida UV4. This intermediate is then converted into Epibatidine through a series of steps involving palladium-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound is not widely established due to its high toxicity and the complexity of its synthesis. research laboratories often produce it in small quantities for experimental purposes using the aforementioned synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Epibatidine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epibatidine N-oxide, while reduction can yield various reduced forms of the compound .

Mechanism of Action

Epibatidine Dihydrochloride exerts its effects primarily by binding to nicotinic acetylcholine receptors. It has a high affinity for the α4β2 subtype of these receptors, leading to the activation of cholinergic pathways. This activation can result in analgesic effects, although the compound’s high toxicity and potential for receptor desensitization limit its practical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epibatidine Dihydrochloride is unique due to its exceptionally high potency and broad-spectrum activity on both neuronal and neuromuscular nicotinic acetylcholine receptors. Its structure allows it to interact with these receptors more effectively than other similar compounds .

Properties

CAS No.

152885-09-1

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

(1R,2R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C11H13ClN2.ClH/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8;/h1,4,6,8-10,14H,2-3,5H2;1H/t8-,9+,10+;/m0./s1

InChI Key

BLGAWVGDKRRESC-HHDYSPPTSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)Cl.Cl

SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)Cl.Cl

Origin of Product

United States

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